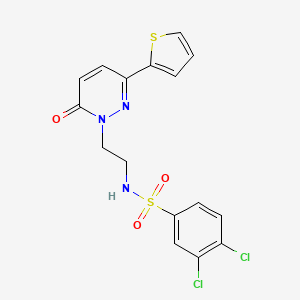

3,4-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dichloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O3S2/c17-12-4-3-11(10-13(12)18)26(23,24)19-7-8-21-16(22)6-5-14(20-21)15-2-1-9-25-15/h1-6,9-10,19H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGFDOFLPRNOGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : C₁₇H₁₅Cl₂N₃O₃S

- Molecular Weight : 444.4 g/mol

This compound features a thiophene ring and a pyridazine moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with thiophene and pyridazine structures often exhibit antimicrobial properties. For instance, derivatives of pyridazine have been shown to inhibit the growth of various bacterial strains and fungi. In vitro studies on similar compounds suggest that they may possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, although specific data for this compound is limited.

Anticancer Properties

Studies involving structurally related sulfonamides have demonstrated anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. The presence of the thiophene ring may enhance these effects due to its electron-rich nature, which can interact with biological targets.

Enzyme Inhibition

The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. Similar mechanisms may be applicable to this compound, warranting further investigation into its enzyme inhibitory properties.

Case Studies

- In Vitro Studies : A study examining a related sulfonamide showed effective inhibition of bacterial growth in laboratory settings, suggesting that this compound may exhibit comparable effects.

- Anticancer Research : In a series of assays conducted on pyridazine derivatives, several compounds demonstrated significant cytotoxicity against human cancer cell lines. The results indicated that modifications to the thiophene and pyridazine moieties could enhance biological activity.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds with sulfonamide groups typically act as competitive inhibitors in enzymatic reactions.

- Cell Cycle Interference : Similar compounds have been shown to disrupt normal cell cycle progression, leading to apoptosis in cancer cells.

Data Summary Table

Scientific Research Applications

Enzyme Inhibition Studies

One of the primary applications of this compound is its potential as an enzyme inhibitor . Research has indicated that sulfonamide derivatives, including those with thiophene and pyridazine moieties, exhibit inhibitory activity against various enzymes related to diseases such as diabetes and Alzheimer's disease. For instance, studies have shown that similar compounds can act as inhibitors of α-glucosidase and acetylcholinesterase, which are crucial targets for treating type 2 diabetes mellitus and Alzheimer's disease respectively .

Table 1: Enzyme Inhibition Activities

Antitumor Activity

The compound has also been investigated for its antitumor properties . Research focusing on the synthesis of novel benzenesulfonamides has demonstrated that modifications to the chemical structure can enhance biological activity against various cancer cell lines. The presence of the thiophene ring and pyridazine moiety contributes to the compound's ability to interact with cellular targets involved in tumor growth. Quantitative Structure–Activity Relationship (QSAR) studies have further supported these findings by correlating structural features with biological activity .

Case Study: Antitumor Evaluation

A study synthesized various benzenesulfonamides and evaluated their antitumor activity against breast cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxic effects, suggesting potential for further development in cancer therapeutics .

Molecular Modeling and Structure Optimization

Molecular modeling techniques are employed to predict the behavior of this compound within biological systems. These studies utilize computational methods to optimize the compound's structure for enhanced binding affinity to target proteins. Such insights are crucial for guiding the design of more potent derivatives .

Table 2: Molecular Modeling Insights

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 (predicted) |

| Target Protein | Acetylcholinesterase |

| Methodology | Docking Simulation |

Comparison with Similar Compounds

Structural Analogues in the Benzenesulfonamide Family

4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)

- Structure: Shares the pyridazinone-sulfonamide backbone but substitutes the thiophen-2-yl group with a benzyloxy moiety and lacks chlorine atoms on the benzene ring.

- Synthesis : Prepared via nucleophilic substitution between 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide and benzyl bromide derivatives in DMF with K₂CO₃ .

- Electron Withdrawing Groups: The absence of chlorine atoms in 5a reduces electron-withdrawing effects, which may impact binding affinity in biological targets.

4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide

- Structure : Features a thioxo-tetrahydro-pyrimidinyl group attached to the sulfonamide core.

- Synthesis: Derived from sulfathiazole and 4-methyl-4-isothiocyanato-2-pentanone .

- Key Differences: Heterocyclic Diversity: The pyrimidinyl-thione moiety introduces sulfur and nitrogen atoms in a six-membered ring, contrasting with the five-membered thiophene in the target compound. Biological Implications: Thiazole and pyrimidine groups are common in kinase inhibitors, suggesting divergent therapeutic applications compared to the pyridazinone-thiophene system.

N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide

- Structure: Contains an anilinopyridine group instead of pyridazinone.

- Synthesis : Formed via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .

- Key Differences: Aromatic System: Pyridine vs. pyridazinone alters electron distribution and hydrogen-bonding capacity. Substituent Position: The methyl group on the benzene ring (vs. 3,4-dichloro) may reduce hydrophobicity and halogen-dependent interactions.

Non-Sulfonamide Analogues with Thiophen-2-yl Groups

(2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine Oxide

- Structure : Shares the thiophen-2-yl ethyl chain but lacks a sulfonamide group, instead incorporating a tetrahydronaphthalene amine oxide .

- Backbone Flexibility: The ethyl-thiophene linker in both compounds may confer similar conformational preferences despite differing core structures.

Key Insights from Structural Comparisons

- Heterocyclic Influence : Thiophene’s aromaticity and sulfur atom may facilitate π-π stacking or hydrophobic interactions distinct from benzyloxy or pyrimidine-based systems.

- Synthetic Flexibility : The target compound’s ethyl linker allows modular substitution, as seen in analogues like 5a, enabling tailored pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.